

Unveiling the Anticancer Potential of Damsin: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: **Damsin**

Cat. No.: **B1669790**

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A comprehensive analysis of the sesquiterpene lactone **Damsin** reveals its promising anticancer effects across a spectrum of cancer types, primarily through the inhibition of key signaling pathways. This guide provides a comparative overview of **Damsin**'s efficacy, supported by experimental data, detailed protocols, and visual pathway diagrams to aid researchers in oncology and drug development.

Damsin, a naturally occurring sesquiterpene lactone, has demonstrated significant potential as an anticancer agent. This document synthesizes available research to present a comparative guide on its effects in various cancer cell lines, focusing on its mechanism of action, cytotoxic potency, and impact on cell cycle regulation and apoptosis.

Comparative Anticancer Efficacy of Damsin

Damsin exhibits a range of cytotoxic effects against different cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a drug's potency, have been determined in several studies, indicating its effectiveness in inhibiting cancer cell proliferation.

Cancer Type	Cell Line	IC50 (μM)	Reference
Leukemia	CCRF-CEM	4.3	
Colon Cancer	HCT116 (p53-/-)	21.8	[1]
Breast Cancer	JIMT-1	Varies (Potent)	[2]
Breast Cancer (Normal-like)	MCF-10A	Less Potent	[3][2]
Colon Cancer	Caco-2	Dose-dependent inhibition	[4]

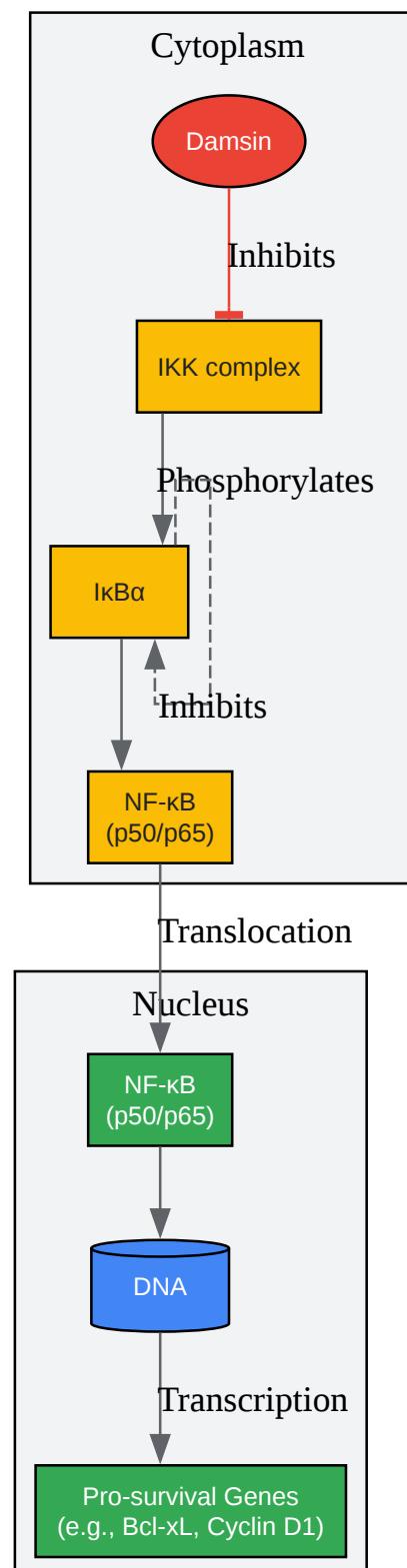
Note: IC50 values can vary between studies due to different experimental conditions.

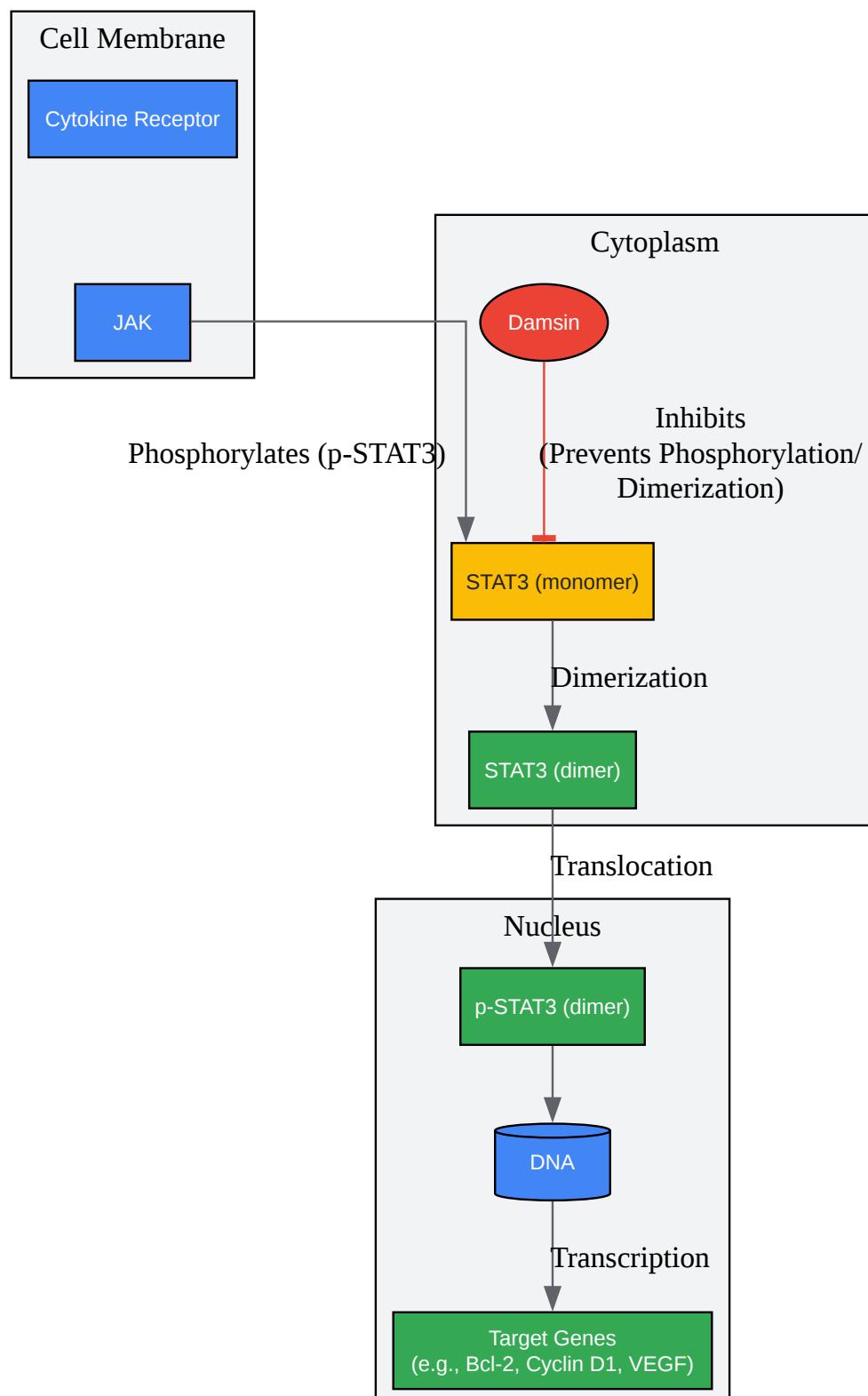
Mechanism of Action: Targeting Key Signaling Pathways

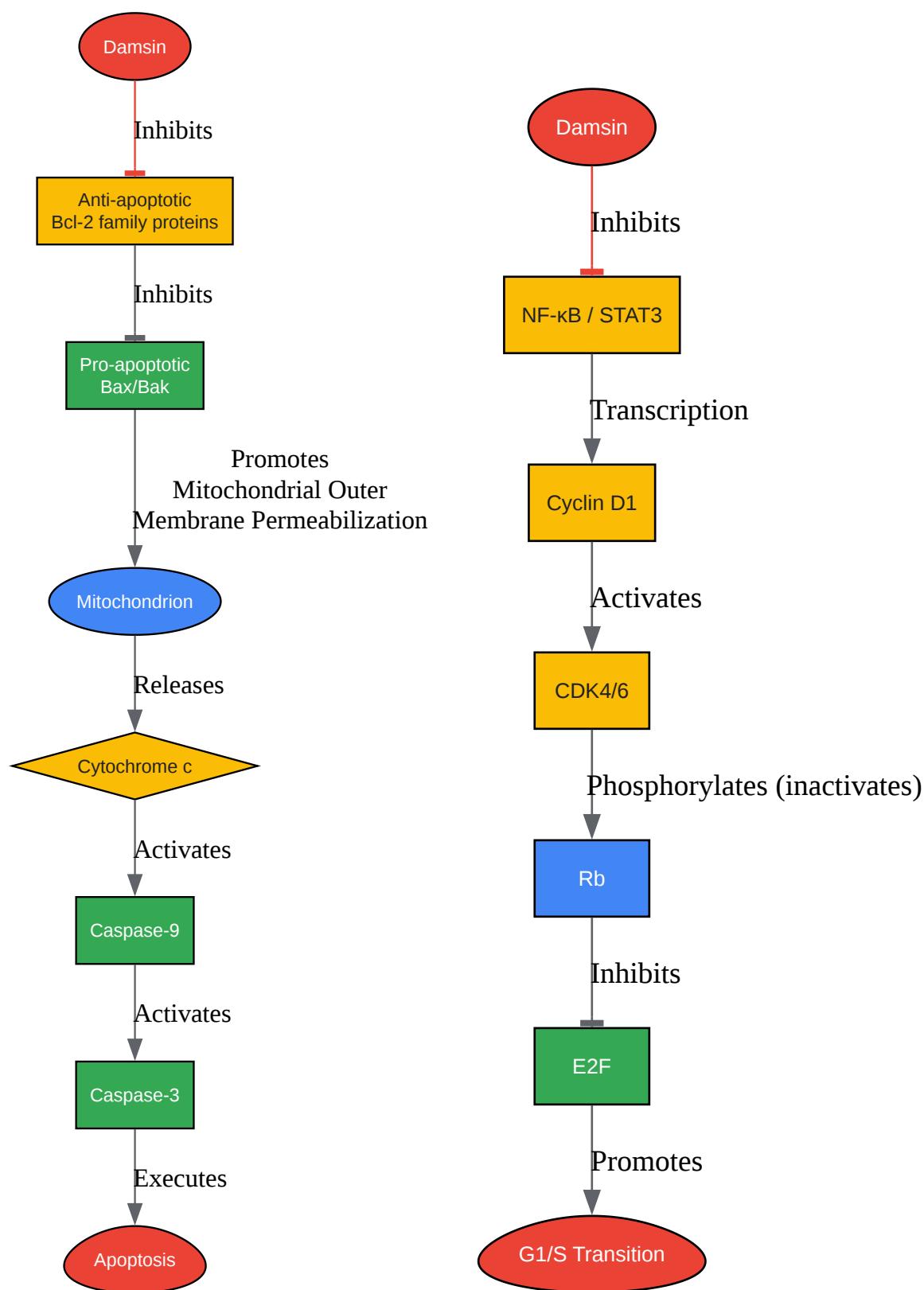
Damsin's anticancer activity is largely attributed to its ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. The primary targets identified are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. **Damsin** has been shown to inhibit NF-κB expression.[4] The α-methylene-γ-lactone moiety in **Damsin**'s structure is thought to act as a Michaelis acceptor, allowing it to alkylate nucleophilic residues in proteins, with a suggested target being the p65 subunit of the NF-κB complex.[5] This interaction likely disrupts the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes involved in cell survival.





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